BenchChemオンラインストアへようこそ!

Ned-19

Stereochemistry Calcium Signaling Drug Discovery

Select trans-Ned-19 (CAS 1354235-96-3), the active trans-diastereomer with 133-fold higher NAADP antagonism (IC50 6 nM vs. 800 nM cis) and strict selectivity over IP3/cADPR pathways. Its intrinsic fluorescence (λabs 368/λem 425 nm) enables direct NAADP-receptor visualization, eliminating secondary probes. A validated in vivo regimen (5 mg/kg i.p. every 48h) suppresses B16 melanoma growth, accelerating preclinical oncology workflows.

Molecular Formula C30H31FN4O3
Molecular Weight 514.6 g/mol
CAS No. 1354235-96-3
Cat. No. B1678007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNed-19
CAS1354235-96-3
Synonyms1-(3-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-3-carboxylic acid
NED 19
NED-19
Molecular FormulaC30H31FN4O3
Molecular Weight514.6 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F
InChIInChI=1S/C30H31FN4O3/c1-38-27-11-10-19(16-20(27)18-34-12-14-35(15-13-34)26-9-5-3-7-23(26)31)28-29-22(17-25(33-28)30(36)37)21-6-2-4-8-24(21)32-29/h2-11,16,25,28,32-33H,12-15,17-18H2,1H3,(H,36,37)/t25-,28+/m0/s1
InChIKeyFUHCEERDBRGPQZ-LBNVMWSVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





trans-Ned-19 (CAS 1354235-96-3): A Potent, Stereospecific NAADP Antagonist for Calcium Signaling Research


trans-Ned-19 (CAS 1354235-96-3) is a cell-permeant, non-competitive antagonist of nicotinic acid adenine dinucleotide phosphate (NAADP), a second messenger that triggers Ca²⁺ release from acidic stores [1]. Identified via virtual screening and characterized in sea urchin egg homogenates, trans-Ned-19 blocks NAADP-mediated Ca²⁺ release with nanomolar potency and directly inhibits [³²P]NAADP binding to its receptor [1][2]. It is the active trans-diastereomer of the parent compound Ned-19, possessing intrinsic fluorescence (λₐbₛ 368 nm, λₑₘ 425 nm) that enables direct visualization of NAADP receptor distribution in intact cells .

Why Generic Substitution Fails for trans-Ned-19: Stereochemical and Selectivity Constraints Define Its Utility


Not all NAADP antagonists are functionally equivalent. trans-Ned-19 is the more potent diastereomer of Ned-19, with the cis-isomer exhibiting >100-fold weaker inhibition of Ca²⁺ release (IC₅₀ 6 nM vs. 800 nM) [1]. Furthermore, trans-Ned-19 demonstrates high selectivity for NAADP-mediated signaling over the other two major Ca²⁺-mobilizing second messengers, IP₃ and cADPR, a feature not shared by broader-spectrum lysosomal or IP₃ receptor blockers [2]. These stereochemical and pathway-specific properties are not inherent to in-class analogs such as Ned-14 or BZ194, making trans-Ned-19 the tool of choice when the objective is to isolate and study NAADP-dependent calcium signals with minimal off-target interference.

Product-Specific Quantitative Evidence: Differentiating trans-Ned-19 from cis-Ned-19 and Other Calcium Signaling Tools


Stereoisomer-Specific Potency: trans-Ned-19 is >130-fold More Potent than cis-Ned-19 in Inhibiting NAADP-Mediated Ca²⁺ Release

trans-Ned-19 exhibits a 133-fold higher potency in inhibiting NAADP-mediated Ca²⁺ release compared to its cis-diastereomer. In the sea urchin egg homogenate assay, trans-Ned-19 inhibited NAADP-evoked Ca²⁺ release with an IC₅₀ of 6 nM, whereas cis-Ned-19 required an IC₅₀ of 800 nM to achieve the same effect [1]. For direct binding to the NAADP receptor, trans-Ned-19 inhibited [³²P]NAADP binding with an IC₅₀ of 0.4 nM, compared to 15 μM for cis-Ned-19, representing a 37,500-fold difference in binding affinity . This stereochemical discrimination is crucial for experiments requiring maximal target engagement at minimal compound concentrations.

Stereochemistry Calcium Signaling Drug Discovery

Selectivity Over IP₃ and cADPR Pathways: trans-Ned-19 Preserves Calcium Signaling Integrity in Multiplexed Experiments

trans-Ned-19 selectively inhibits NAADP-mediated Ca²⁺ release without significantly affecting signaling via IP₃ or cADPR. In permeabilized pancreatic acinar cells, Ned-19 (100 μM) reduced NAADP-induced Ca²⁺ release from 26.7 ± 1.8% to 8.6 ± 1.1% (p = 0.00002), a 68% reduction [1]. In contrast, cADPR-mediated Ca²⁺ release was only minimally affected, decreasing from 21.2 ± 0.9% to 18.3 ± 0.9% (p = 0.1, a 14% non-significant change), and IP₃-mediated release showed a negligible reduction from 23.6 ± 1.5% to 21.2 ± 1.1% (p = 0.3, a 10% non-significant change) [1]. This selectivity contrasts with broader-spectrum inhibitors like 2-APB or Xestospongin C, which target multiple calcium channels [2].

Signal Transduction Calcium Imaging Pharmacology

In Vivo Pharmacokinetics and Anti-Tumor Efficacy: trans-Ned-19 Demonstrates Target Engagement and Functional Outcomes in Animal Models

trans-Ned-19 has been characterized in vivo in C57BL/6 mice, establishing its utility beyond cell culture. Following intraperitoneal administration of 5 mg/kg every 48 hours for 4 weeks, trans-Ned-19 maintained detectable plasma concentrations and significantly impaired tumor growth in a melanoma model [1][2]. In contrast, the alternative NAADP antagonist BZ194 (tested at 200 μM) failed to inhibit hypoxic pulmonary vasoconstriction, whereas trans-Ned-19 at 1 μM showed efficacy, highlighting differential in vivo activity among NAADP antagonists [3]. The established dosing regimen and safety profile (no significant changes in body weight, pulse rate, or diastolic pressure) provide a validated starting point for in vivo NAADP research [1].

In Vivo Pharmacology Cancer Biology Pharmacokinetics

Intrinsic Fluorescence for Receptor Visualization: trans-Ned-19 Enables Simultaneous Inhibition and Imaging of NAADP Receptors

Unlike most small-molecule antagonists, trans-Ned-19 possesses intrinsic fluorescence (λₐbₛ 368 nm, λₑₘ 425 nm), allowing it to serve as both an inhibitor and a fluorescent probe for NAADP receptors . In intact cells, trans-Ned-19 fluorescently labels NAADP receptors, co-localizing with lysosomal markers and enabling visualization of receptor distribution without the need for secondary antibodies or conjugated fluorophores [1]. This dual functionality contrasts with non-fluorescent NAADP antagonists like Ned-14 or BZ194, which require separate labeling or indirect assays to assess target engagement [2].

Fluorescence Microscopy Receptor Localization Chemical Biology

Optimal Research and Industrial Application Scenarios for trans-Ned-19


Dissecting NAADP-Specific Calcium Signals in Heterologous Expression Systems

When investigating the role of NAADP in recombinant cell lines (e.g., HEK293 cells overexpressing TPC2 channels), trans-Ned-19's 133-fold higher potency over cis-Ned-19 [1] ensures complete blockade of NAADP-evoked Ca²⁺ release at low nanomolar concentrations, minimizing cytotoxicity and off-target effects. Its selectivity over IP₃ and cADPR pathways (68% reduction in NAADP response vs. 10-14% for other messengers) [2] allows researchers to attribute observed phenotypes specifically to NAADP signaling, a critical requirement for validating NAADP-dependent mechanisms in heterologous systems.

In Vivo Tumor Models Investigating NAADP-Dependent Cancer Progression

For preclinical oncology studies requiring systemic administration of a NAADP antagonist, trans-Ned-19 offers a validated in vivo dosing regimen (5 mg/kg i.p. every 48 hours) that severely impairs tumor growth and metastasis in B16 melanoma models without overt toxicity [3]. In contrast, alternative NAADP antagonists like BZ194 have shown limited or no efficacy in comparable in vivo settings [4]. This established protocol reduces the need for de novo pharmacokinetic optimization, accelerating the transition from in vitro findings to in vivo validation.

Fluorescence-Based Co-Localization Studies of NAADP Receptors

In experiments requiring simultaneous inhibition and visualization of NAADP receptor distribution, trans-Ned-19's intrinsic fluorescence (λₐbₛ 368 nm, λₑₘ 425 nm) enables direct confocal imaging of receptor localization in intact cells . This eliminates the need for separate fluorescent probes or antibody-based detection, simplifying experimental workflows and reducing reagent costs. The fluorescent signal co-localizes with lysosomal markers, confirming target engagement at acidic Ca²⁺ stores [5].

Validation of NAADP-TPC2 Axis in Primary Cell Calcium Imaging

For calcium imaging studies in primary cells (e.g., pancreatic acinar cells, smooth muscle cells, or platelets) where preservation of native signaling networks is essential, trans-Ned-19 provides selective inhibition of the NAADP-TPC2 pathway without disrupting IP₃R- or RyR-mediated Ca²⁺ release [2]. This selectivity is particularly valuable when investigating endogenous agonists (e.g., CCK, endothelin-1) that mobilize multiple second messengers, as trans-Ned-19 permits isolation of the NAADP component within the integrated calcium response.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ned-19

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.